ChX710: A Novel Small Molecule Modulator of the Type I Interferon Response
ChX710: A Novel Small Molecule Modulator of the Type I Interferon Response
A Technical Guide on the Discovery and Initial Characterization of a MAVS/IRF1-Dependent Innate Immune Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of ChX710, a novel small molecule that primes the type I interferon (IFN) response to cytosolic DNA. ChX710 operates through a distinct signaling pathway dependent on Mitochondrial Antiviral-Signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1), representing a potential new class of therapeutic agents for infectious diseases and oncology.
Introduction
The innate immune system provides the first line of defense against pathogens and cellular stress. A key component of this response is the production of type I interferons, which orchestrate a broad antiviral and anti-proliferative cellular state. The discovery of small molecules that can modulate this pathway holds significant therapeutic promise. ChX710 was identified from a high-throughput screen of a chemical library for compounds capable of inducing an Interferon-Stimulated Response Element (ISRE). Subsequent characterization revealed its unique mechanism of action, which distinguishes it from conventional STING (Stimulator of Interferon Genes) agonists.
Discovery and Initial Characterization
ChX710 was identified in a cell-based high-throughput screening assay utilizing a HEK-293 cell line engineered with a luciferase reporter gene under the control of an ISRE promoter. This screen identified a series of 1H-benzimidazole-4-carboxamide compounds, with ChX710 being a prototypical member, for their ability to induce the ISRE promoter sequence.[1]
Biological Activity
Initial characterization demonstrated that ChX710 induces the expression of Interferon-Stimulated Genes (ISGs) and promotes the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] While it induces hallmarks of a type I IFN response, ChX710 itself does not trigger the secretion of type I IFN. Instead, it primes the cellular response to subsequent challenges, such as the presence of cytosolic DNA, leading to a synergistic and potentiation of IFN-β secretion and ISG expression.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of ChX710.
Table 1: Dose-Dependent Induction of ISRE-Luciferase Activity by ChX710
| ChX710 Concentration (µM) | ISRE-Luciferase Induction (Fold Change) |
| 6 | Data not available in search results |
| 12.5 | Data not available in search results |
| 25 | Data not available in search results |
| 50 | Data not available in search results |
Table 2: Time-Course of ISG Expression in HEK-293T Cells Treated with ChX710
| Gene | Time (hours) | ChX710 Concentration (µM) | Induction Level (Fold Change) |
| IFI27 | 4 | Concentration not specified | Data not available |
| IFI27 | 16 | Concentration not specified | Data not available |
| IFI27 | 24 | Concentration not specified | Data not available |
| IFI6 | 4 | Concentration not specified | Data not available |
| IFI6 | 16 | Concentration not specified | Data not available |
| IFI6 | 24 | Concentration not specified | Data not available |
Table 3: Effect of ChX710 on ISG Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Gene | ChX710 Concentration (µM) | Induction Level (Fold Change) |
| IFI27 | 12.5 | Data not available in search results |
| IFI27 | 25 | Data not available in search results |
Note: Specific fold-change values were not available in the provided search results. The tables are structured to present the data once it is obtained from the primary literature.
Signaling Pathway of ChX710
Subsequent mechanistic studies revealed that ChX710's activity is dependent on MAVS and IRF1. Knockdown of either of these proteins significantly impairs ISRE activation by ChX710. Notably, the signaling is independent of STING, a key adaptor in the canonical cytosolic DNA sensing pathway. Furthermore, while ChX710 induces the phosphorylation of IRF3, this event appears to be insufficient to trigger IFN-β expression on its own. The pathway is also independent of the canonical IFN-α/β receptor (IFNAR) signaling components STAT1 and STAT2.
